

# A Comparative Analysis of Spectroscopic Data for Long-Chain Diethyl Dicarboxylates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl pentadecanedioate*

Cat. No.: *B073153*

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **Diethyl pentadecanedioate** analogs.

This guide provides a comparative overview of the key spectroscopic data for a series of linear-chain diethyl dicarboxylates, which serve as structural analogs to **Diethyl pentadecanedioate**. While experimental spectroscopic data for **Diethyl pentadecanedioate** is not readily available in public databases, this comparison of its shorter-chain homologs—Diethyl pimelate (C7), Diethyl suberate (C8), Diethyl azelate (C9), and Diethyl sebacate (C10)—offers valuable insights into the expected spectral characteristics of these long-chain esters. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for the analogs of **Diethyl pentadecanedioate**. These values are compiled from various spectral databases and literature sources.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound Name	Chemical Formula	Molar Mass (g/mol)	$\delta$ (ppm) - O-CH <sub>2</sub> - (quartet)	$\delta$ (ppm) - CH <sub>2</sub> -C=O (triplet)	$\delta$ (ppm) - CH <sub>2</sub> -CH <sub>2</sub> - (multiplet)	$\delta$ (ppm) - CH <sub>3</sub> (triplet)
Diethyl pimelate	C <sub>11</sub> H <sub>20</sub> O <sub>4</sub>	216.27	~4.12	~2.28	~1.62, ~1.35	~1.25
Diethyl suberate	C <sub>12</sub> H <sub>22</sub> O <sub>4</sub>	230.30	~4.12	~2.28	~1.60, ~1.31	~1.24
Diethyl azelate	C <sub>13</sub> H <sub>24</sub> O <sub>4</sub>	244.33	~4.12	~2.28	~1.61, ~1.30	~1.25
Diethyl sebacate	C <sub>14</sub> H <sub>26</sub> O <sub>4</sub>	258.35	~4.12	~2.27	~1.61, ~1.30	~1.24

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Compound Name	$\delta$ (ppm) C=O	$\delta$ (ppm) -O-CH <sub>2</sub> -	$\delta$ (ppm) -CH <sub>2</sub> -C=O	$\delta$ (ppm) Central -CH <sub>2</sub> -	$\delta$ (ppm) -CH <sub>3</sub>
Diethyl pimelate	~173.8	~60.2	~34.2	~28.9, ~24.8	~14.2
Diethyl suberate	~173.8	~60.2	~34.3	~28.9, ~24.9	~14.2
Diethyl azelate	~173.9	~60.2	~34.3	~29.0, ~24.9	~14.2
Diethyl sebacate	~173.9	~60.2	~34.3	~29.1, ~25.0	~14.2

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

Compound Name	Molecular Ion [M] <sup>+</sup> (m/z)	Base Peak (m/z)	Key Fragmentation Peaks (m/z)
Diethyl suberate	230	185	157, 139, 111, 83
Diethyl azelate	244	199	171, 153, 125, 97
Diethyl sebacate	258	213	185, 167, 139, 111

Table 4: Infrared (IR) Spectroscopy Data

Compound Name	C=O Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	C-H Stretch (cm <sup>-1</sup> )
Diethyl suberate	~1735	~1175	~2980, ~2935
Diethyl azelate	~1736	~1178	~2982, ~2933
Diethyl sebacate	~1736	~1173	~2981, ~2932

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** Approximately 5-20 mg of the diethyl ester is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**
  - For <sup>1</sup>H NMR, the spectral width is set to approximately 12 ppm, centered at around 6 ppm. A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a wider spectral width of about 220 ppm is used. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically 1024 or more) is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are generally obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the components of the sample before they enter the mass spectrometer.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

## Infrared (IR) Spectroscopy

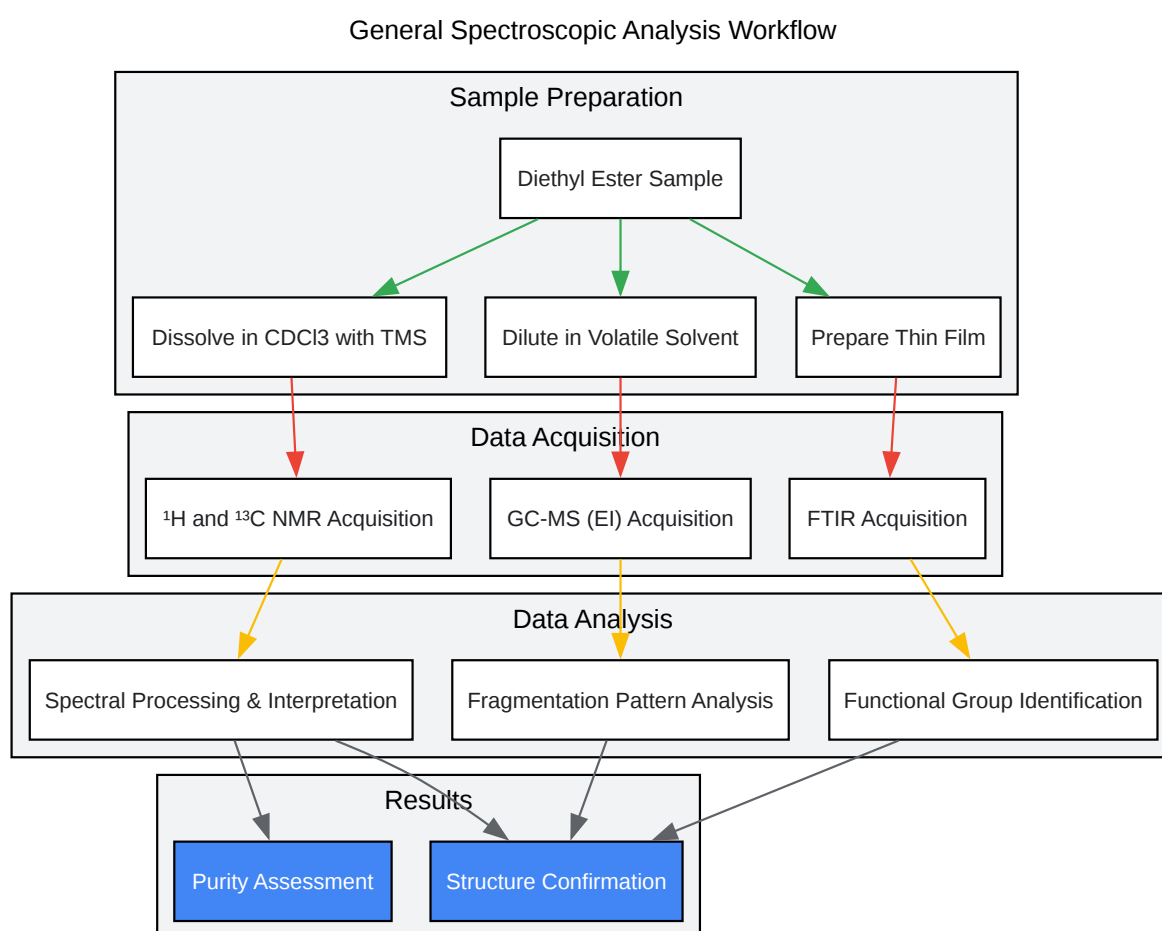
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: For liquid samples like the diethyl esters, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty plates is also recorded and subtracted from the sample spectrum.

- Data Analysis: The resulting spectrum shows the absorption bands corresponding to the different vibrational modes of the molecule.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a diethyl ester sample, from sample preparation to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of Diethyl Esters.

- To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for Long-Chain Diethyl Dicarboxylates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073153#spectroscopic-data-comparison-for-diethyl-pentadecanedioate-and-its-analogs]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)